Cas no 178239-20-8 (3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole)

3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole structure
178239-20-8 structure
Product Name:3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole
CAS-nummer:178239-20-8
MF:C10H10ClN3
MW:207.659500598907
MDL:MFCD24464070
CID:3816974
PubChem ID:23361369
Update Time:2025-05-26

3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-1,2,4-Triazole, 3-(chloromethyl)-1-methyl-5-phenyl-
    • 3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole
    • EN300-8756008
    • SCHEMBL6969973
    • SLIGEWCYQBLSRQ-UHFFFAOYSA-N
    • 3-chloromethyl-1-methyl-5-phenyl-1,2,4-triazole
    • 178239-20-8
    • MDL: MFCD24464070
    • Inchi: 1S/C10H10ClN3/c1-14-10(12-9(7-11)13-14)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChI-sleutel: SLIGEWCYQBLSRQ-UHFFFAOYSA-N
    • LACHT: ClCC1=NN(C)C(C2C=CC=CC=2)=N1

Berekende eigenschappen

  • Exacte massa: 207.0563250Da
  • Monoisotopische massa: 207.0563250Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 182
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 30.7Ų

3-(chloromethyl)-1-methyl-5-phenyl-1H-1,2,4-triazole Prijsmeer >>

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Enamine
EN300-8756008-5.0g
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Enamine
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Enamine
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